{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the methyl and propan-2-yl groups. Common reagents used in these reactions include hydrazine, acetone, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; solvent medium like ethanol or acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine
- {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amine
Uniqueness
What sets {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine apart from similar compounds is its dual pyrazole structure, which may confer unique chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C16H27N5 |
---|---|
Molecular Weight |
289.42 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H27N5/c1-11(2)16-7-15(20(6)19-16)9-17-8-14-10-21(12(3)4)18-13(14)5/h7,10-12,17H,8-9H2,1-6H3 |
InChI Key |
YOCASUCXFJCKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC(=NN2C)C(C)C)C(C)C |
Origin of Product |
United States |
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